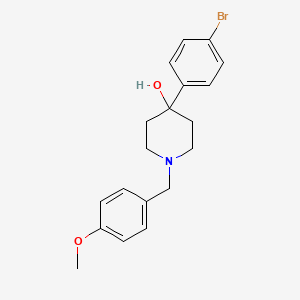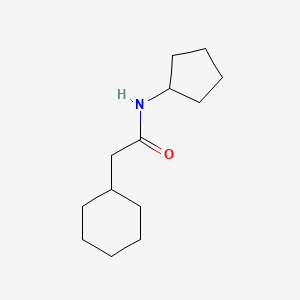
4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a piperidine-based compound that has been synthesized using various methods and has been studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol is not fully understood. However, it has been reported to act as a modulator of the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. The compound has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol has been reported to exhibit significant biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, as well as exhibit antidepressant and anticonvulsant properties. The compound has also been shown to exhibit analgesic effects, which may be due to its ability to modulate the GABAergic system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol in lab experiments include its high purity and good yields, as well as its potential applications in the field of medicinal chemistry. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity, which may require careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various neurological disorders. The compound may also be studied for its potential use as a tool for studying the GABAergic system and its role in various physiological processes. Additionally, further studies may be conducted to optimize the synthesis method and improve the yield and purity of the compound.
Conclusion:
In conclusion, 4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It has been synthesized using various methods and has been studied for its mechanism of action and physiological effects. Further studies are needed to fully understand the potential applications of this compound and its mechanism of action.
Synthesemethoden
The synthesis of 4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol has been carried out using different methods, including the use of palladium-catalyzed Suzuki coupling reaction, which involves the reaction of 4-bromoaniline and 4-methoxybenzylboronic acid with piperidine in the presence of a palladium catalyst. Another method involves the use of a copper-catalyzed coupling reaction between 4-bromoaniline and 4-methoxybenzylamine with piperidine in the presence of a copper catalyst. These methods have been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticonvulsant, antidepressant, and anxiolytic properties. The compound has also been studied for its potential use in the treatment of neuropathic pain, as it has been reported to exhibit significant analgesic effects in animal models.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1-[(4-methoxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO2/c1-23-18-8-2-15(3-9-18)14-21-12-10-19(22,11-13-21)16-4-6-17(20)7-5-16/h2-9,22H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCCIVSYQIOVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)(C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-(4-methoxybenzyl)-4-piperidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4960211.png)
![4-[(3,4-difluorophenyl)sulfonyl]morpholine](/img/structure/B4960212.png)

![(2-ethoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B4960225.png)
![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)
![3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4960237.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene](/img/structure/B4960247.png)

![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)
![N-[2-(benzylthio)ethyl]benzamide](/img/structure/B4960266.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-thiophenecarboxamide](/img/structure/B4960277.png)
![2-chloro-N-(2-fluorophenyl)-5-[(methylsulfonyl)amino]benzamide](/img/structure/B4960285.png)
![1,1,4,4-tetramethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B4960286.png)
